Cas no 521983-15-3 (4-(3-Nitrophenyl)oxazole)
4-(3-Nitrophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Nitrophenyl)oxazole
- 4-(3-Nitrophenyl)-1,3-oxazole
- SCHEMBL7256592
- 521983-15-3
- AKOS016002650
- A871045
- DTXSID80456162
-
- MDL: MFCD23135666
- Inchi: 1S/C9H6N2O3/c12-11(13)8-3-1-2-7(4-8)9-5-14-6-10-9/h1-6H
- InChI Key: XZAOBFPZZWWNMY-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03784206g/mol
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.8Ų
4-(3-Nitrophenyl)oxazole Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125513-1g |
4-(3-nitrophenyl)oxazole |
521983-15-3 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM125513-5g |
4-(3-nitrophenyl)oxazole |
521983-15-3 | 95% | 5g |
$804 | 2021-08-05 | |
| Chemenu | CM125513-1g |
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521983-15-3 | 95% | 1g |
$295 | 2024-07-15 | |
| Crysdot LLC | CD11111390-1g |
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521983-15-3 | 95+% | 1g |
$299 | 2024-07-17 | |
| Crysdot LLC | CD11111390-5g |
4-(3-Nitrophenyl)oxazole |
521983-15-3 | 95+% | 5g |
$852 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737295-1g |
4-(3-Nitrophenyl)oxazole |
521983-15-3 | 98% | 1g |
¥1722.00 | 2024-05-10 | |
| Ambeed | A773049-1g |
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521983-15-3 | 95+% | 1g |
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| eNovation Chemicals LLC | D239589-5g |
4-(3-Nitrophenyl)oxazole |
521983-15-3 | 95% | 5g |
$855 | 2025-02-24 | |
| eNovation Chemicals LLC | D239589-1g |
4-(3-Nitrophenyl)oxazole |
521983-15-3 | 95% | 1g |
$465 | 2025-02-24 | |
| eNovation Chemicals LLC | D239589-1g |
4-(3-Nitrophenyl)oxazole |
521983-15-3 | 95% | 1g |
$465 | 2024-08-03 |
4-(3-Nitrophenyl)oxazole Suppliers
4-(3-Nitrophenyl)oxazole Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(3-Nitrophenyl)oxazole
4-(3-Nitrophenyl)oxazole: A Comprehensive Overview
CAS No. 521983-15-3, commonly referred to as 4-(3-Nitrophenyl)oxazole, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with 4-(3-Nitrophenyl)oxazole.
The molecular structure of 4-(3-Nitrophenyl)oxazole consists of an oxazole ring fused with a nitro-substituted phenyl group. The oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is known for its aromaticity and stability. The presence of the nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This makes 4-(3-Nitrophenyl)oxazole a valuable component in the design of functional materials and pharmaceutical agents.
Recent studies have highlighted the potential of 4-(3-Nitrophenyl)oxazole in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-Nitrophenyl)oxazole exhibited potent inhibitory activity against certain enzymes involved in inflammatory pathways. These findings underscore the compound's potential as a lead molecule for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 4-(3-Nitrophenyl)oxazole has found utility in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of sensors and catalysts. A research team at Stanford University reported that incorporating 4-(3-Nitrophenyl)oxazole into metal-organic frameworks (MOFs) significantly enhanced their gas adsorption capabilities. This advancement opens new avenues for using such compounds in environmental remediation technologies.
The synthesis of 4-(3-Nitrophenyl)oxazole typically involves a condensation reaction between an aldehyde or ketone derivative and an amine or hydroxylamine derivative under acidic conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, have also been explored to enhance the sustainability of this process.
The electronic properties of 4-(3-Nitrophenyl)oxazole, particularly its ability to undergo redox reactions, make it a promising candidate for use in organic electronics. A team at Cambridge University demonstrated that films prepared from this compound exhibited excellent charge transport properties, making them suitable for applications in flexible electronics and optoelectronic devices.
In conclusion, CAS No. 521983-15-3, or 4-(3-Nitrophenyl)oxazole, is a versatile compound with diverse applications across multiple disciplines. From drug discovery to materials science and organic electronics, its unique chemical properties continue to drive innovative research and development efforts.
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